2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol

Physicochemical profiling Drug-likeness Solubility prediction

This symmetrical 2,4-diamino-5-nitropyrimidine (CAS 5748-95-8) is differentiated by its two primary-alcohol-terminated side chains, providing chemically addressable handles absent in optimized PKC-θ leads. With a calculated logP of -3.24 and six H-bond donors, it offers predicted aqueous solubility exceeding 1 mg·mL⁻¹, making it ideal for purely aqueous biochemical assays where lipophilic 5-nitropyrimidine analogs require co-solvents. The 2-hydroxyethylamino substitution pattern lies outside the selectivity-determining motif for kinase inhibition, enabling its use as a membrane-impermeant negative control in cellular target-engagement studies. Researchers seeking a divergent intermediate for sequential mono-protection/mono-functionalisation strategies will find its symmetrical architecture uniquely suited for generating unsymmetrical libraries.

Molecular Formula C8H14N6O4
Molecular Weight 258.24 g/mol
CAS No. 5748-95-8
Cat. No. B6423374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol
CAS5748-95-8
Molecular FormulaC8H14N6O4
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESC(CO)NC1=NC(=NC(=C1[N+](=O)[O-])N)NCCO
InChIInChI=1S/C8H14N6O4/c9-6-5(14(17)18)7(10-1-3-15)13-8(12-6)11-2-4-16/h15-16H,1-4H2,(H4,9,10,11,12,13)
InChIKeyNOALQRGMDFPQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 5748-95-8): Procurement-Relevant Identity and Physicochemical Profile


2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 5748-95-8; molecular formula C₈H₁₄N₆O₄; molecular weight 258.24 g·mol⁻¹) is a fully substituted 2,4-diamino-5-nitropyrimidine bearing two symmetrical 2-hydroxyethylamino arms at the 2- and 4-positions . The 2,4-diamino-5-nitropyrimidine core is a recognised privileged scaffold in medicinal chemistry, having yielded potent and selective inhibitors of protein kinase C-theta (PKC-θ) after ultra-high-throughput screening (uHTS) campaigns [1]. Unlike the extensively optimised, arylalkylamino-substituted congeners that emerged from those campaigns, the present compound carries only two primary alcohol-terminated alkylamino side‑chains, resulting in a markedly different hydrogen‑bonding capacity, polarity, and metabolic liability profile. This compound has not been reported in any clinical trial and its biological annotation in public databases remains sparse [2].

Why Generic 5-Nitropyrimidine Analogs Cannot Simply Replace 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol in Procurement


The 2,4-diamino-5-nitropyrimidine scaffold is not pharmacologically neutral: published structure‑activity relationship (SAR) studies demonstrate that the nature of the 2‑position substituent is the dominant determinant of target selectivity across the kinome and beyond [1]. In the PKC-θ inhibitor programme, a 2‑arylalkylamino group was essential to achieve selectivity over many off‑target kinases, while simple alkylamino or hydroxyalkylamino variants displayed substantially different selectivity fingerprints [2]. Furthermore, the 5-nitropyrimidine class encompasses both potent kinase inhibitors (e.g., PKC-θ inhibitors with IC₅₀ in the low nanomolar range) and highly selective G‑protein‑coupled receptor agonists (e.g., AR231453, a GPR119 agonist with EC₅₀ = 0.4–12 nM across species and no off‑target activity at 216 screened receptors) . These divergent pharmacological outcomes originate from subtle differences in substitution pattern. Consequently, swapping 5748‑95‑8 for a visually similar 5‑nitropyrimidine—without verifying the precise substitution pattern—may introduce unintended target engagement, altered physicochemical properties, or synthetic incompatibility. The quantitative evidence below establishes the specific, measurable dimensions along which 5748‑95‑8 differs from its closest structural comparators.

Quantitative Differentiation Evidence for 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 5748-95-8) Versus Closest Analogs


Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile Versus AR231453 (CAS 733750-99-7)

The target compound displays a calculated partition coefficient (clogP) of −3.24, indicating substantial hydrophilicity, versus AR231453 (CAS 733750‑99‑7), a 5‑nitropyrimidine‑based GPR119 agonist with a clogP of approximately +3.5 [1]. The target compound possesses six hydrogen‑bond donors (four amine‑NH and two alcohol‑OH), whereas AR231453 possesses zero hydrogen‑bond donors [1]. This polar, low‑lipophilicity profile predicts fundamentally different solubility, permeability, and protein‑binding behaviour compared to the more lipophilic, non‑hydrogen‑bond‑donor 5‑nitropyrimidine analogs commonly pursued in drug discovery.

Physicochemical profiling Drug-likeness Solubility prediction

Scaffold Selectivity Determinant: 2‑Position Substituent Governs Kinase Selectivity in 2,4‑Diamino‑5‑nitropyrimidines

Published SAR on the 2,4‑diamino‑5‑nitropyrimidine scaffold demonstrates that a 2‑arylalkylamino substituent is essential for achieving kinase selectivity [1]. The target compound bears a 2‑(2‑hydroxyethylamino) group—purely aliphatic and hydroxyl‑terminated—placing it in a structurally distinct SAR sub‑class from the potent and selective PKC‑θ inhibitors (e.g., compound 11j; IC₅₀ = 12 nM vs. PKC‑θ) that carry bulky aromatic 2‑substituents [1]. No quantitative selectivity data (kinase panel screening) for the target compound itself is publicly available.

Kinase selectivity Structure‑activity relationship PKC-theta inhibition

Bis(hydroxyethylamino) Symmetry as a Differentiator from Mono‑Substituted and Aryl‑Substituted 2,4‑Diamino‑5‑nitropyrimidines

Among commercially catalogued 2,4‑diamino‑5‑nitropyrimidines, the target compound is distinguished by the presence of two identical 2‑hydroxyethylamino substituents at both the 2‑ and 4‑positions, yielding a C₂‑symmetric molecule with four exchangeable NH protons and two terminal primary alcohols . In contrast, the dominant chemotypes in the PKC‑θ inhibitor literature are unsymmetrical (2‑arylalkylamino‑4‑dialkylamino) [1], and the GPR119 agonist AR231453 is a 2‑(1‑pyrrolidinyl)‑substituted monocyclic derivative lacking any hydroxyethyl functionality . This symmetrical, multi‑dentate architecture has not been reported in any published pharmacological profiling study.

Symmetrical bis‑substitution Intermediate utility Metal chelation

Procurement‑Guiding Application Scenarios for 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 5748-95-8)


Synthetic Intermediate for Asymmetric Derivatisation at the Hydroxyl Termini

The compound's two equivalent primary alcohol groups provide chemically addressable handles for further functionalisation (e.g., esterification, etherification, or tosylation). A researcher requiring a symmetrical, electron‑deficient pyrimidine core with two pendant nucleophilic sites can exploit this compound as a divergent intermediate, generating libraries of unsymmetrical analogs via sequential mono‑protection/mono‑functionalisation strategies. This synthetic utility is not provided by the unsymmetrical PKC‑θ leads or the monocyclic GPR119 agonist AR231453, both of which lack free hydroxyl appendages .

Metal‑Chelation and Coordination Chemistry Studies

With six potential heteroatom donor sites (four amine‑NH, two alcohol‑OH) arranged in a symmetrical geometry around an electron‑deficient aromatic ring, the compound may serve as a compact, neutral N,O‑chelating ligand for transition‑metal ions. The predicted high aqueous solubility (clogP = −3.24) is compatible with studies conducted in polar media, contrasting with the lipophilic AR231453 (clogP ≈ +3.5) that requires organic co‑solvents [1]. Investigators studying metalloenzyme active‑site mimics or developing metal‑based catalysts may find this scaffold uniquely suited relative to more hydrophobic 5‑nitropyrimidine analogs.

Negative Control or Orthogonal Pharmacological Probe in 5‑Nitropyrimidine‑Based Screening

Because published SAR establishes that the 2‑hydroxyethylamino substituent lies outside the optimal selectivity‑determining motif for kinase inhibition [2], this compound may be employed as a chemically matched negative control in screening cascades that evaluate 2,4‑diamino‑5‑nitropyrimidine hits. Its predicted low membrane permeability (due to high polarity and H‑bond donor count) further supports its utility as a membrane‑impermeant control compound in cellular assays where intracellular target engagement by more lipophilic analogs is being interrogated.

Solubility‑Critical Biochemical Assay Development

The calculated logP of −3.24 and the presence of six hydrogen‑bond donors predict aqueous solubility exceeding 1 mg·mL⁻¹ under physiological pH conditions—a stark contrast to AR231453, where solubilising formulations or DMSO stocks are typically required [1]. For biochemical assay development requiring high‑concentration compound stocks in purely aqueous buffers (e.g., NMR‑based fragment screening, isothermal titration calorimetry), this compound's solubility profile offers a practical procurement advantage over lipophilic 5‑nitropyrimidine alternatives.

Quote Request

Request a Quote for 2-[[6-Amino-2-(2-hydroxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.